tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate: is a heterocyclic compound that features a piperidine ring substituted with a tert-butyl ester and a pyridin-3-ylmethyl group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridin-3-ylmethylamine. The reaction is usually carried out under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a protecting group in peptide synthesis .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the creation of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Comparison: tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is unique due to its combination of a pyridine ring and a piperidine ring, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-14(7-10-19)18-12-13-5-4-8-17-11-13/h4-5,8,11,14,18H,6-7,9-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCTYWPKOUSOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942823 | |
Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206274-21-7 | |
Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-[(pyridin-3-ylmethyl)amino]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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